7-Deaza-DA cep
Overview
Description
7-Deaza-DA cep, also known as 7-deaza-2’-deoxyadenosine, is a modified nucleoside analog. It is structurally similar to deoxyadenosine but with a nitrogen atom replaced by a carbon atom at the seventh position of the purine ring. This modification imparts unique properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-DA cep typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2’-deoxyadenosine.
Nitration: The 7-position of the purine ring is nitrated using a nitrating agent such as nitric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amino group is cyclized to form the 7-deaza structure using a cyclizing agent such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions: 7-Deaza-DA cep undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group at the seventh position can be replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the purine ring.
Cyclization Reactions: The compound can form cyclic structures through intramolecular cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as sodium azide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas with palladium catalyst for reduction are used.
Cyclization Reactions: Cyclizing agents like phosphorus oxychloride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted 7-deaza-2’-deoxyadenosine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of this compound.
Cyclization Reactions: Cyclic derivatives of this compound are formed.
Scientific Research Applications
7-Deaza-DA cep has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: The compound is employed in studies of DNA and RNA structure and function, particularly in understanding the role of modified nucleosides in genetic regulation.
Medicine: this compound is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of diagnostic tools and biosensors due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Deaza-DA cep involves its incorporation into nucleic acids, where it can alter the structure and function of DNA and RNA. The compound can interfere with the normal base-pairing interactions, leading to changes in genetic regulation and expression. It targets molecular pathways involved in nucleic acid metabolism and can inhibit the activity of enzymes such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
7-Deazaguanine: Another modified nucleoside with a similar structure but different base-pairing properties.
8-Aza-7-deazaadenosine: A compound with modifications at both the seventh and eighth positions of the purine ring.
5-Chlorouracil: A modified pyrimidine analog used in synthetic biology.
Uniqueness of 7-Deaza-DA cep: this compound is unique due to its specific modification at the seventh position, which imparts distinct chemical and biological properties. Unlike other similar compounds, it maintains the ability to form stable base pairs with thymine, making it valuable in studies of DNA structure and function.
Properties
IUPAC Name |
N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-28-26-41-45(50-32-51-46(41)53)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,51,52,55)/t42-,43+,44+,62?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHIDIKTFLQSMA-IHHNYUCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53N6O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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